2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride
Description
Chemical Classification and Nomenclature
This compound belongs to the class of heterocyclic organic compounds characterized by the presence of both thiazole and piperazine ring systems. The systematic nomenclature reflects the compound's complex architecture, where the thiazole ring serves as the central scaffold, substituted at position 2 with a methylsulfonyl-piperazine moiety and bearing an amino group at position 4. The thiazole component represents a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, while the piperazine portion constitutes a six-membered saturated ring with two nitrogen atoms positioned at the 1 and 4 positions.
The compound's classification extends beyond simple heterocyclic categorization to encompass multiple functional group designations. The presence of the methylsulfonyl group (CH3SO2-) introduces sulfonamide characteristics to the molecule, while the primary amine functionality at the 4-position of the thiazole ring contributes to its basic properties. The hydrochloride salt formation enhances the compound's solubility characteristics and stability, making it more suitable for research applications. This multi-functional architecture places the compound within the broader category of hybrid molecules that combine distinct pharmacophoric elements to achieve specific biological or chemical properties.
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization. The thiazole ring numbering begins with the sulfur atom as position 1, followed by nitrogen at position 3, making the amino-substituted carbon position 4 and the piperazine-substituted carbon position 2. The piperazine ring nomenclature follows standard conventions with nitrogen atoms at positions 1 and 4, where position 1 connects to the thiazole ring and position 4 bears the methylsulfonyl substituent. This systematic naming convention ensures unambiguous identification and facilitates database searches and literature reviews.
Historical Context in Heterocyclic Chemistry Research
The development of compounds like this compound represents the culmination of over a century of heterocyclic chemistry research. The thiazole ring system was first discovered and characterized by Arthur Rudolf Hantzsch and his collaborator J. H. Weber on November 18, 1887, when they published their seminal work titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)". Hantzsch and Weber defined thiazoles as nitrogen and sulfur-containing ring compounds with the formula (CH)nNS, establishing the foundation for understanding this important class of heterocycles. Their groundbreaking work demonstrated the existence of both thiazole and isothiazole, comparing them to glyoxaline and pyrazole respectively.
Piperazine chemistry developed in parallel with thiazole research, with piperazines originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in black pepper plants. The name "piperazine" incorporates the "-az-" infix to denote the additional nitrogen atom compared to piperidine, though it is important to note that piperazines are not derived from plants in the Piper genus. The systematic study of piperazine derivatives has revealed their extensive pharmacological properties, with prominent examples including sildenafil (Viagra), ciprofloxacin, and ziprasidone, demonstrating the therapeutic potential of this heterocyclic system.
Significance in Medicinal Chemistry
The medicinal chemistry significance of this compound stems from the established therapeutic relevance of both its constituent heterocyclic systems. Thiazole rings have evolved as significant synthons for producing a wide range of chemical compounds with diverse therapeutic potentials, including antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects. The thiazole moiety's unique electronic properties, arising from the delocalization of the sulfur atom's lone pair of electrons, contribute to its versatility in biological systems and its ability to participate in various biochemical interactions.
Piperazine derivatives constitute a broad class of chemical compounds with well-documented pharmacological properties, serving as privileged structures in drug discovery. The piperazine scaffold appears extensively in biologically active compounds employed across multiple therapeutic fields, including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer's, antifungal, and anti-diabetic applications. The two primary nitrogen atoms in the piperazine core contribute to improved pharmacokinetic features of drug candidates due to their appropriate acid dissociation constants, leading to enhanced water solubility and bioavailability of drug-like molecules.
The combination of thiazole and piperazine functionalities in a single molecular framework represents a rational approach to drug design that leverages the complementary properties of both heterocyclic systems. Research has demonstrated that thiazole-piperazine hybrid compounds can exhibit synergistic effects, where the biological activity of the combined system exceeds that of individual components. The methylsulfonyl group attached to the piperazine ring further enhances the compound's pharmacological profile by introducing additional hydrogen bonding capabilities and modifying the electronic distribution within the molecule.
Contemporary medicinal chemistry research has increasingly focused on the development of thiazole-containing compounds due to their presence in natural penicillin-like antibiotics and their proven therapeutic efficacy. The incorporation of piperazine moieties into thiazole-based structures has yielded compounds with improved selectivity and reduced toxicity profiles compared to earlier generation therapeutics. This strategic combination exemplifies the modern approach to drug design, where multiple pharmacophoric elements are integrated to achieve optimal therapeutic profiles while minimizing adverse effects.
Role in Structure-Activity Relationship Studies
Structure-activity relationship studies involving this compound and related compounds have provided crucial insights into the molecular determinants of biological activity in heterocyclic drug candidates. These investigations have revealed that the spatial arrangement and electronic properties of the thiazole and piperazine rings significantly influence the compound's interaction with biological targets. The positioning of the amino group at the 4-position of the thiazole ring creates a specific electronic environment that affects both the compound's basicity and its ability to form hydrogen bonds with target proteins.
Research has demonstrated that modifications to the piperazine substitution pattern can dramatically alter the biological activity profile of thiazole-piperazine hybrids. The methylsulfonyl group attached to the N-4 position of the piperazine ring in this compound serves multiple functions in structure-activity relationships. It acts as both a hydrogen bond acceptor and a polar substituent that influences the compound's solubility and membrane permeability characteristics. Studies have shown that sulfonyl-containing piperazine derivatives often exhibit enhanced selectivity for specific biological targets compared to their unsubstituted counterparts.
Quantitative structure-activity relationship analyses have identified key molecular descriptors that correlate with biological activity in thiazole-piperazine compounds. These include topological indices related to molecular branching, electronic parameters such as highest occupied molecular orbital and lowest unoccupied molecular orbital energies, and physicochemical properties like lipophilicity and molecular surface area. The specific arrangement present in this compound represents an optimized configuration that balances these various molecular properties to achieve desired biological activity profiles.
Parallel synthesis approaches have been developed specifically for thiazole-piperazine conjugates, enabling rapid generation of compound libraries for structure-activity relationship studies. These methodologies have revealed that the linker between the thiazole and piperazine rings, as well as the substitution patterns on both heterocyclic systems, critically influence biological activity. The direct connection between the thiazole C-2 position and the piperazine N-1 position, as found in this compound, represents one of several possible connectivity patterns that have been systematically explored in medicinal chemistry research.
Properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-1,3-thiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S2.ClH/c1-16(13,14)12-4-2-11(3-5-12)8-10-7(9)6-15-8;/h6H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDRXYFZFMGVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Like many other small molecules, it is likely to interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Pharmacokinetics
The compound is soluble in water and organic solvents such as methanol and dimethyl sulfoxide, which suggests it may have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride, it should be stored in a dry, cool place, away from heat sources and organic materials.
Biological Activity
2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride is a thiazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. Thiazole compounds are known for their potential in treating various diseases, including cancer, infections, and neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring fused with a piperazine moiety, which is modified by a methylsulfonyl group. This structural configuration is critical for its biological activity, influencing interactions with biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine have shown promising results against various cancer cell lines:
- Cytotoxicity : In vitro studies have demonstrated that thiazole derivatives can induce cytotoxic effects in cancer cells by triggering apoptosis and cell cycle arrest (G2/M phase) through pathways involving cyclin B1 and cdc2 regulation .
- Mechanism of Action : Some thiazole compounds act as topoisomerase II inhibitors, leading to DNA double-strand breaks. This mechanism was observed in studies where specific thiazole derivatives induced significant cytotoxicity in A549 lung cancer cells .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 15 | A549 | 1.61 ± 1.92 | Topo-II inhibitor |
| Compound 17 | HepG2 | 1.98 ± 1.22 | Induces DSBs |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Antibacterial Effects : Studies have shown that thiazole derivatives can inhibit the growth of various bacteria, outperforming conventional antibiotics like levofloxacin. For example, the minimum inhibitory concentration (MIC) values for some derivatives ranged from 1.9 to 125 μg/mL against Staphylococcus aureus .
- Antifungal Activity : The compound's antifungal potential has been evaluated against Candida albicans, with results indicating moderate activity compared to standard antifungal agents .
Neuroprotective Effects
Thiazole derivatives have been explored for their neuroprotective properties:
- Monoamine Oxidase Inhibition : Some studies suggest that thiazoles may inhibit monoamine oxidase (MAO) isoenzymes, which are implicated in neurodegenerative disorders. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, providing a therapeutic avenue for conditions like depression and anxiety .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several thiazole derivatives, including those with piperazine moieties. These compounds were evaluated for cytotoxicity against human cancer cell lines (A549, HepG2), revealing that certain derivatives had lower toxicity than traditional anticancer drugs like etoposide .
- Structure-Activity Relationship (SAR) : The SAR analysis highlighted the importance of specific functional groups on the thiazole ring for enhancing biological activity. For instance, the presence of electron-donating groups at strategic positions significantly increased anticancer efficacy .
- Clinical Relevance : Thiazoles are being investigated for their potential use in clinical settings, particularly as adjunct therapies in cancer treatment protocols due to their ability to enhance the effects of existing chemotherapeutic agents .
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities, primarily due to the presence of the thiazole and piperazine moieties in its structure.
Antimicrobial Activity
Research indicates that thiazole derivatives often possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The incorporation of the methylsulfonyl group may enhance the compound's solubility and bioavailability, potentially leading to improved antibacterial efficacy .
Anticancer Potential
Preliminary studies suggest that 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride may exhibit cytotoxic effects on cancer cell lines. The thiazole ring is known for its role in inhibiting cancer cell proliferation and inducing apoptosis. Structure-activity relationship (SAR) studies highlight that modifications to the thiazole or piperazine components can significantly affect the cytotoxicity of the compound .
Neurological Applications
Thiazole derivatives have been explored for their anticonvulsant properties. Compounds structurally related to this compound have demonstrated effectiveness in models of epilepsy, suggesting potential applications in treating seizure disorders .
Case Study 1: Anticancer Activity
A study investigated the effects of various thiazole derivatives on human cancer cell lines, including breast and prostate cancers. The results indicated that compounds similar to this compound exhibited IC50 values lower than traditional chemotherapeutics, suggesting a promising alternative for cancer treatment .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of thiazole-based compounds, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibition zones compared to control groups, indicating its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared below with structurally related thiazole derivatives, such as 2-(4-(dimethylamino)pyrazol-1-yl)-4-methylthiazole dihydrochloride (CAS 1261229-62-2, ).
| Property | 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride | 2-(4-(Dimethylamino)pyrazol-1-yl)-4-methylthiazole dihydrochloride |
|---|---|---|
| Molecular Formula | C₈H₁₅ClN₄O₂S₂ | C₉H₁₄Cl₂N₄S |
| Molecular Weight | 322.86 g/mol | 305.22 g/mol |
| Core Substituent | Piperazine with methylsulfonyl group | Pyrazole with dimethylamino group |
| Electronic Effects | Strong electron-withdrawing (-SO₂CH₃) | Electron-donating (-N(CH₃)₂) |
| Salt Form | Hydrochloride | Dihydrochloride |
| Solubility (Water) | High (due to hydrochloride salt) | Moderate to high (dihydrochloride enhances solubility) |
Pharmacological Implications
- Electron-Withdrawing vs. In contrast, the dimethylamino group in the analog may enhance lipophilicity, favoring passive diffusion across biological membranes .
- Salt Forms : Both compounds utilize hydrochloride salts to enhance solubility. However, the dihydrochloride form in the analog may offer marginally higher solubility in acidic environments, relevant for gastrointestinal absorption .
Target Compound
- Kinase Inhibition : Computational docking studies suggest strong binding affinity to tyrosine kinases (e.g., EGFR) due to the sulfonyl group’s interaction with ATP-binding pockets. IC₅₀ values in preliminary assays range from 0.5–2.0 µM, comparable to first-generation kinase inhibitors like gefitinib .
- Antimicrobial Activity: Limited in vitro data indicate moderate activity against Gram-positive bacteria (MIC = 16 µg/mL), attributed to interference with cell wall synthesis.
Analog (CAS 1261229-62-2)
- Antiproliferative Effects : Demonstrated IC₅₀ of 8.2 µM against breast cancer cell lines (MCF-7), likely due to pyrazole-mediated intercalation with DNA .
- Metabolic Stability: The dimethylamino group may accelerate hepatic metabolism via CYP450 enzymes, reducing half-life compared to the sulfonyl-containing compound .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves constructing the thiazole core, functionalizing it with amino groups, and attaching the piperazine derivative bearing a methylsulfonyl substituent. The process can be divided into two main stages:
- Formation of the thiazole ring with appropriate substituents.
- Introduction of the piperazine moiety, followed by sulfonylation and salt formation with hydrochloric acid.
This approach aligns with classical heterocyclic synthesis techniques and modern medicinal chemistry strategies for compound diversification.
Preparation of the Thiazole Core
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves cyclization of α-aminothiols with α-haloketones or related derivatives. An example procedure, adapted from patent WO2016132378A2, involves:
- Reacting a suitable amino precursor with a thioamide or halogenated ketone.
- Cyclization under reflux conditions in an appropriate solvent such as dichloromethane or ethanol.
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| 1 | Halogenated ketone + amino precursor | Dichloromethane | Room temp | 1-2 hours | Cyclization step |
| 2 | Cyclized intermediate | Ethanol | Reflux | 3-4 hours | Purification by recrystallization |
- The patent describes the use of triethylamine as a base to facilitate cyclization, with subsequent washing and purification steps.
- The reaction is often performed under inert atmosphere to prevent oxidation.
Functionalization with Piperazine and Sulfonylation
Piperazine Derivative Synthesis:
- The piperazine moiety, bearing a methylsulfonyl group, is introduced via nucleophilic substitution or coupling reactions.
- An example from literature involves refluxing 2-chloro-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide with piperazine derivatives in acetone, using potassium carbonate as a base (see source).
- The methylsulfonyl group is introduced onto the piperazine nitrogen through sulfonyl chloride reactions or direct sulfonation.
- The process is performed in solvents like dichloromethane or acetonitrile, often under cooled conditions to control reactivity.
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| 1 | Piperazine derivative + sulfonyl chloride | Dichloromethane | 0-5°C | 2-4 hours | Controlled addition to prevent side reactions |
| 2 | Post-reaction purification | Ethanol or water | Room temp | 1 hour | Recrystallization |
Final Salt Formation with Hydrochloric Acid
- The free base of the synthesized compound is converted into its hydrochloride salt by treatment with gaseous or dissolved HCl.
- Typically, the free base is dissolved in a suitable solvent like ethanol or methanol, and HCl gas or concentrated HCl solution is bubbled through or added dropwise.
- The resulting salt precipitates out and is collected by filtration.
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| 1 | Free base + HCl | Ethanol or methanol | Room temp | 1-2 hours | Precipitation of hydrochloride salt |
Notes on Solvent Systems and Purification
- Purification : Recrystallization from ethanol, water, or acetonitrile is common.
- Solvent Choice : Depends on solubility; dichloromethane and ethanol are frequently used for extraction and purification.
- Reaction Monitoring : TLC on silica gel (e.g., Merck F254) is employed to monitor progress and purity.
Data Table: Summary of Preparation Methods
Research Findings and Considerations
- The synthesis pathways emphasize mild reaction conditions, typically under reflux or room temperature, to preserve functional group integrity.
- Use of inert atmospheres (nitrogen or argon) minimizes oxidation.
- Purification techniques such as recrystallization and chromatography ensure high purity, essential for pharmaceutical applications.
- The choice of solvents is guided by solubility profiles, with dichloromethane, ethanol, and acetonitrile being most common.
Q & A
Q. How can researchers optimize the synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride to improve yield and purity?
- Methodological Answer : The synthesis can be optimized by employing reflux conditions with 1,4-dioxane and catalytic piperidine to facilitate condensation reactions, as demonstrated in thiazole derivative synthesis . Purification via acidified ice/water precipitation followed by recrystallization from 1,4-dioxane enhances purity. Monitoring reaction progress using thin-layer chromatography (TLC) and adjusting stoichiometric ratios of intermediates (e.g., aldehydes or sulfonylating agents) can improve yield. For hygroscopic intermediates, anhydrous solvents and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis .
Q. What analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR spectroscopy to verify proton and carbon environments (e.g., methylsulfonyl piperazine protons at δ 2.50–2.57 ppm and thiazole ring protons) . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., [M+H]⁺ ion matching theoretical m/z). HPLC with UV detection (e.g., 254 nm) using a C18 column and methanol/buffer gradients (e.g., sodium perchlorate pH 2.7) ensures purity >98% . For hygroscopic samples, analyze immediately under controlled humidity.
Q. How should researchers assess the purity of this compound, especially for in vitro assays?
- Methodological Answer : Use reverse-phase HPLC with a mobile phase of methanol and acidified buffer (pH 2.7–3.0) to resolve polar impurities . Quantify residual solvents (e.g., dioxane) via gas chromatography (GC) . For trace metal analysis (critical in cell-based assays), employ inductively coupled plasma mass spectrometry (ICP-MS) . Stability studies under accelerated conditions (40°C/75% RH) identify degradation products, which can be characterized using LC-MS/MS .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational binding predictions and experimental results for this compound’s biological targets?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Validate docking results using molecular dynamics simulations (e.g., 100 ns trajectories) to account for conformational changes . Experimentally, perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity. Cross-validate with radioligand displacement assays (e.g., ³H-labeled competitors) in relevant receptors (e.g., serotonin or dopamine receptors) .
Q. How can researchers design structure-activity relationship (SAR) studies to improve this compound’s cytotoxicity profile?
- Methodological Answer : Focus on modifying the piperazine sulfonyl group (e.g., replacing methylsulfonyl with aryl/heteroaryl sulfonamides) and the thiazole amine (e.g., alkylation or acylation) . Test analogs against a panel of cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) assays to quantify growth inhibition . Compare IC₅₀ values with controls (e.g., CHS-828) and normal fibroblast cells (e.g., WI-38) to assess selectivity. Use proteomics (e.g., Western blot for apoptosis markers) to link structural changes to mechanistic outcomes .
Q. What experimental controls are critical when evaluating this compound’s hygroscopicity and stability in formulation studies?
- Methodological Answer : Include dynamic vapor sorption (DVS) to measure moisture uptake at 25°C/60% RH. For stability, store samples in desiccators with silica gel or under nitrogen. Use powder X-ray diffraction (PXRD) to monitor crystallinity changes and Fourier-transform infrared spectroscopy (FTIR) to detect hydrolysis (e.g., sulfonamide bond cleavage) . In solution, assess pH-dependent degradation using UV-Vis spectroscopy (e.g., absorbance shifts at 270–300 nm) .
Q. How can researchers address low solubility in aqueous buffers during in vivo pharmacokinetic studies?
- Methodological Answer : Employ co-solvent systems (e.g., 10% DMSO in PBS) or cyclodextrin complexation (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility . For oral administration, formulate as a solid dispersion with polyvinylpyrrolidone (PVP) via spray drying. Measure plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Validate bioavailability by comparing AUC₀–24h values against intravenous dosing .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across different cancer cell lines?
- Methodological Answer : Cross-check cell line authenticity via short tandem repeat (STR) profiling and ensure consistent culture conditions (e.g., 5% CO₂, RPMI-1640 medium with 5% FBS) . Normalize data to cell viability controls (e.g., DMSO vehicle). If potency varies (e.g., high in HEPG-2 but low in DLD-1), perform transcriptomic analysis (RNA-seq) to identify overexpression of efflux pumps (e.g., P-glycoprotein) or target protein mutations. Validate using isogenic cell lines with CRISPR-edited targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
